Diglyme

Descripción

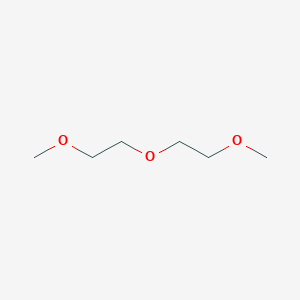

Diglyme is a polyether that is the dimethyl ether derivative of diethylene glycol. It has a role as a solvent, a xenobiotic and an environmental contaminant. It is functionally related to a diethylene glycol.

Structure

3D Structure

Propiedades

IUPAC Name |

1-methoxy-2-(2-methoxyethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-7-3-5-9-6-4-8-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZXBUIDTXKZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3, Array | |

| Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1357 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

248243-66-5 | |

| Record name | Ethane, 1,1′-oxybis[2-methoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=248243-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1024621 | |

| Record name | Diethylene glycol dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylene glycol dimethyl ether is a colorless watery liquid with a pleasant odor. Floats and mixes with water. (USCG, 1999), Liquid, Clear liquid with a pleasant odor; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1'-oxybis[2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol dimethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1897 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1357 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

321 to 324 °F at 760 mmHg ; 241 °F at 200 mmHg; 167 °F at 35 mmHg; 68 °F at 3 mmHg (NTP, 1992), boiling point equals 321 to 324 °F, 162 °C at 760 mm Hg; 116 °C at 200 mm Hg; 75 °C at 35 mm Hg; 20 dg C at 3 mm Hg, 162 °C | |

| Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol dimethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1897 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/72 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1357 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

153 to 158 °F (NTP, 1992), Flash point equals 153 to 158 °F, 153 °F (67 °C) (CLOSED CUP), 51 °C c.c. | |

| Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol dimethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1897 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/72 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1357 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible (NTP, 1992), Miscible with alcohol, ether, hydrocarbon solvents, Soluble in benzene, In water, miscible, Solubility in water: miscible | |

| Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/72 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1357 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.945 at 68 °F (USCG, 1999) - Less dense than water; will float, Sp gr: 0.9451 at 20 °C/20 °C, Relative density (water = 1): 0.95 | |

| Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/72 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1357 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.6 | |

| Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1357 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.96 [mmHg], Vapor pressure, kPa at 20 °C: 0.33 | |

| Record name | Diethylene glycol dimethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1897 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1357 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

111-96-6 | |

| Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diglyme | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diglyme | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02935 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diglyme | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,1'-oxybis[2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-methoxyethyl) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL DIMETHYLETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4BH3X0MVZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/72 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1357 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-90 °F (NTP, 1992), -68 °C | |

| Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/72 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1357 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Diglyme

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglyme, also known as bis(2-methoxyethyl) ether or diethylene glycol dimethyl ether, is a polar aprotic solvent with the chemical formula C₆H₁₄O₃.[1][2] It is a clear, colorless liquid with a mild, ethereal odor.[3][4] Due to its high boiling point, stability across a wide pH range, and excellent solvating power for a variety of organic and inorganic compounds, this compound is a versatile and widely utilized solvent in industrial and laboratory settings.[2][5] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with standardized experimental protocols for their determination.

Physical Properties of this compound

This compound's physical characteristics make it a suitable medium for a range of chemical processes. It is miscible with water and many common organic solvents, including alcohols, diethyl ether, and hydrocarbons.[4][6] Its key physical properties are summarized in the tables below.

General and Thermal Properties

| Property | Value | Temperature (°C) | Pressure |

| Molecular Weight | 134.17 g/mol | - | - |

| Appearance | Colorless liquid | Ambient | Atmospheric |

| Odor | Mild, ethereal | Ambient | Atmospheric |

| Melting Point | -68 °C to -64 °C[3][7][8][9] | - | Atmospheric |

| Boiling Point | 162 °C[3][8][9] | - | 760 mmHg |

| Flash Point | 51 °C to 57 °C (closed cup)[10][11][12] | - | - |

| Autoignition Temperature | 170 °C to 235 °C[2][10] | - | Atmospheric |

Optical and Other Physical Properties

| Property | Value | Temperature (°C) |

| Density | 0.937 to 0.9451 g/mL[7][8][13] | 20 |

| Refractive Index | 1.407 to 1.4097 (at nD line)[1][14] | 20 |

| Viscosity | 1.089 to 2 cP[1][10] | 20 |

| Vapor Pressure | 2.3 to 3 mmHg[3][9][14] | 20 |

| Vapor Density | 4.6 (air = 1)[3][9] | - |

| Surface Tension | 27 mN/m[14] | 20 |

| Octanol/Water Partition Coefficient (log P) | -0.36[1][2] | - |

Chemical Properties and Reactivity of this compound

This compound is a chemically stable solvent, particularly under neutral and alkaline conditions, making it an excellent medium for reactions involving strong bases.[4][5] Its ability to chelate cations enhances the reactivity of anions in solution.[4]

Key Chemical Characteristics:

-

Solvation: As a polar aprotic solvent, this compound effectively solvates cations, which can accelerate reaction rates in organometallic chemistry, such as in Grignard reactions and metal hydride reductions.[4][15]

-

Stability: It is stable at high pH levels and elevated temperatures, allowing for a broad range of reaction conditions.[4][5]

-

Peroxide Formation: Like other ethers, this compound can form explosive peroxides upon exposure to air and light.[10][16] It is often supplied with an inhibitor, such as 2,6-di-tert-butyl-4-methylphenol (BHT), to prevent peroxide formation.[14]

-

Incompatibilities: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases under certain conditions.[5][10] It can react violently with strong oxidants.[12]

-

Decomposition: When heated to decomposition, it may emit toxic fumes.[1] In the presence of active metals at higher temperatures, this compound can decompose, potentially leading to a rapid increase in pressure and temperature.[8]

Experimental Protocols

The following are standardized methodologies for determining the key physical properties of liquid organic compounds such as this compound. These protocols are based on widely accepted standards, primarily from ASTM International.

Determination of Boiling Point

Method: Based on ASTM D1078 - Standard Test Method for Distillation Range of Volatile Organic Liquids.[17][18][19][20]

Procedure:

-

A 100 mL sample of the liquid is placed in a distillation flask.

-

The flask is heated, and the vapor is passed through a condenser.

-

The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

-

The temperature is continuously monitored as the distillation proceeds.

-

The boiling range is the temperature interval from the initial boiling point to the point where the last of the liquid evaporates. For a pure substance like this compound, this range should be narrow.

Determination of Melting Point

Method: Based on ASTM E324 - Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals.[2][21][22][23][24]

Procedure:

-

A small, dry sample of the solidified this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first signs of liquid formation are observed is the initial melting point.

-

The temperature at which the last solid crystal melts is the final melting point. The melting range is the difference between these two temperatures.

Determination of Density

Method: Based on ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.[4][14][15][25][26][27][28][29]

Procedure:

-

A small volume of the liquid sample is introduced into an oscillating U-tube.

-

The change in the oscillating frequency of the U-tube caused by the mass of the sample is measured.

-

This frequency change is used in conjunction with calibration data to determine the density of the sample at a specific temperature.

Determination of Viscosity

Method: Based on ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.[1][10][16][30][31]

Procedure:

-

The time for a fixed volume of the liquid to flow under gravity through the capillary of a calibrated viscometer is measured.

-

The viscometer is maintained at a constant, known temperature.

-

The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

-

The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid.

Determination of Refractive Index

Method: Based on ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids.[7][9][32][33][34]

Procedure:

-

A few drops of the sample are placed on the prism of a refractometer.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into view.

-

The refractive index is read directly from the instrument's scale.

-

The measurement is performed at a controlled temperature, typically 20°C.

Determination of Flash Point

Method: Based on ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester.[5][8][11][12][35]

Procedure:

-

The sample is heated in a closed cup at a slow, constant rate with continuous stirring.

-

An ignition source is directed into the cup at regular intervals.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Determination of Autoignition Temperature

Method: Based on ASTM E659 - Standard Test Method for Autoignition Temperature of Liquid Chemicals.[3][6][36][37][38][39][40]

Procedure:

-

A small, measured amount of the liquid is injected into a heated, air-filled flask.

-

The temperature of the flask is varied, and the time to ignition is observed.

-

The autoignition temperature is the lowest temperature at which the chemical will spontaneously ignite.

This compound in Chemical Synthesis: A Workflow for Organometallic Reactions

The following diagram illustrates a generalized workflow for utilizing this compound as a solvent in an organometallic reaction, highlighting its key roles and the necessary safety precautions.

Caption: Generalized workflow for using this compound in organometallic synthesis.

Conclusion

This compound's unique combination of physical and chemical properties, including its high boiling point, excellent solvating capabilities, and stability, establishes it as a valuable solvent in a multitude of chemical applications. A thorough understanding of these properties, determined through standardized experimental protocols, is crucial for its safe and effective use in research, development, and industrial processes. Researchers and professionals must remain mindful of its potential hazards, particularly peroxide formation, and handle it in accordance with established safety guidelines.

References

- 1. ppapco.ir [ppapco.ir]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. precisionlubrication.com [precisionlubrication.com]

- 6. store.astm.org [store.astm.org]

- 7. store.astm.org [store.astm.org]

- 8. store.astm.org [store.astm.org]

- 9. store.astm.org [store.astm.org]

- 10. store.astm.org [store.astm.org]

- 11. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 12. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 13. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 14. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]

- 15. ASTM D4052 - eralytics [eralytics.com]

- 16. scribd.com [scribd.com]

- 17. store.astm.org [store.astm.org]

- 18. store.astm.org [store.astm.org]

- 19. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 20. store.astm.org [store.astm.org]

- 21. infinitalab.com [infinitalab.com]

- 22. ASTM E 324 - 2023 - DIN Media [dinmedia.de]

- 23. standards.iteh.ai [standards.iteh.ai]

- 24. normlibrary.com [normlibrary.com]

- 25. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 26. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 27. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 28. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 29. data.ntsb.gov [data.ntsb.gov]

- 30. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 31. Federal & State Regulations | ASTM D445 Standard test method for kinematic viscosity of transparent and opaque liquids (and calculation of dynamic viscosity) | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]

- 32. petrolube.com [petrolube.com]

- 33. scribd.com [scribd.com]

- 34. mastrad.com [mastrad.com]

- 35. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 36. standards.iteh.ai [standards.iteh.ai]

- 37. zematra.com [zematra.com]

- 38. petrolube.com [petrolube.com]

- 39. Autoignition temperature - Wikipedia [en.wikipedia.org]

- 40. ASTM E659 (Autoignition Temperature) – SPL [spllabs.com]

An In-depth Technical Guide to Diglyme: Properties, Applications, and Experimental Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol dimethyl ether, commonly known as diglyme, is a versatile, polar aprotic solvent with a wide range of applications in chemical synthesis and industrial processes.[1][2][3] Its unique combination of a high boiling point, stability in the presence of strong bases, and ability to solvate cations makes it an invaluable medium for various reactions.[2][4][5] This guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for their determination, and a summary of its key applications.

Core Properties of this compound

This compound's utility as a solvent is dictated by its distinct physical and chemical characteristics. A summary of these properties is presented below.

Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound:

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₄O₃ | [1][6][7] |

| Molecular Weight | 134.17 g/mol | [1][6][7] |

| Appearance | Clear, colorless liquid | [1][2][5] |

| Odor | Mild, ether-like | [1][5] |

| Boiling Point | 162 °C | [1][6] |

| Melting Point | -68 °C | [1] |

| Density | 0.945 g/cm³ at 20 °C | [1] |

| Viscosity | 1.089 cP at 20 °C | [7] |

| Flash Point | 57 °C (134.6 °F) | [6] |

| Autoignition Temperature | 190 °C | [7] |

| Vapor Pressure | 2.96 mmHg at 25 °C | [7] |

| Vapor Density | 4.6 (air = 1) | [8][9] |

| Refractive Index (n²⁰/D) | 1.408 | [6] |

| log Kow | -0.36 | [7] |

| Water Solubility | Miscible | [1][5][6] |

| Solubility in other solvents | Miscible with many organic solvents, including hydrocarbons. | [5][6] |

| Oral LD50 (rat) | 4,760 mg/kg | [1] |

Chemical Characteristics and Reactivity

This compound is a polar aprotic solvent, meaning it has a significant dipole moment but lacks acidic protons.[1][2] This characteristic makes it an excellent solvent for reactions involving strong bases and nucleophiles. Its key chemical features include:

-

High Chemical Stability: this compound is stable under a wide range of conditions, including the presence of strong bases and high temperatures.[4]

-

Low Reactivity: It is generally unreactive, making it a suitable medium for a variety of chemical transformations.[1]

-

Chelating Ability: The oxygen atoms in the this compound molecule can effectively chelate metal cations, which can enhance the reactivity of the corresponding anions in solution.[5]

-

Peroxide Formation: Like many ethers, this compound can form explosive peroxides upon exposure to air and light.[8] It is therefore crucial to test for and remove peroxides before distillation or concentration.

Experimental Protocols for Property Determination

The following are detailed methodologies for determining the key physical and toxicological properties of a liquid solvent like this compound.

Boiling Point Determination (Capillary Method)

This method is suitable for small quantities of liquid.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath with a stirrer)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Fill the Thiele tube with a high-boiling point liquid (e.g., mineral oil) to a level just above the upper arm.

-

Place a few milliliters of the sample liquid (this compound) into the small test tube.

-

Place the capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly into the heating bath, making sure the heat source is applied to the side arm of the Thiele tube.

-

Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the bath to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[10]

Melting Point Determination (Capillary Method)

For determining the freezing point of a liquid that is solid at or near room temperature. For a low-melting-point substance like this compound, a cryostat would be used.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Cooling bath (for low-temperature measurements)

Procedure:

-

If the sample is a solid at room temperature, finely powder it. For a liquid like this compound, the sample would be frozen within the capillary tube using a cold bath.

-

Pack a small amount of the solidified sample into the capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).[9][11] A pure substance will have a sharp melting range of 1-2°C.[9][11]

Density Determination (Gravimetric Method)

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer (for higher accuracy)

Procedure:

-

Measure the mass of a clean, dry graduated cylinder or pycnometer.

-

Add a known volume of the liquid (this compound) to the graduated cylinder or fill the pycnometer to its calibrated volume.

-

Measure the mass of the container with the liquid.

-

The mass of the liquid is the difference between the two mass measurements.

-

Calculate the density by dividing the mass of the liquid by its volume.[12][13]

Viscosity Determination (Capillary Viscometer)

Apparatus:

-

Ostwald viscometer or similar capillary viscometer

-

Constant temperature bath

-

Stopwatch

Procedure:

-

Clean and dry the viscometer thoroughly.

-

Introduce a precise volume of the sample liquid (this compound) into the larger bulb of the viscometer.

-

Place the viscometer in a constant temperature bath until the sample reaches thermal equilibrium.

-

Using a pipette bulb, draw the liquid up into the other arm of the viscometer until the meniscus is above the upper calibration mark.

-

Release the suction and measure the time it takes for the liquid meniscus to fall from the upper calibration mark to the lower calibration mark.

-

Repeat the measurement several times and calculate the average flow time.

-

The kinematic viscosity can be calculated using the viscometer constant and the flow time. The dynamic viscosity is then determined by multiplying the kinematic viscosity by the density of the liquid.

Flash Point Determination (Closed-Cup Method)

The Pensky-Martens closed-cup method is commonly used.

Apparatus:

-

Pensky-Martens closed-cup tester

-

Heat source

-

Ignition source (e.g., a small flame)

Procedure:

-

Pour the sample (this compound) into the test cup up to the filling mark.

-

Place the lid on the cup and insert the thermometer and stirrer.

-

Begin heating the sample at a specified, constant rate while continuously stirring.

-

At regular temperature intervals, apply the ignition source to the opening in the cup lid.

-

The flash point is the lowest temperature at which the vapors of the liquid ignite with a brief flash.[8][14]

Acute Oral Toxicity (LD50) Determination (Up-and-Down Procedure - OECD 425)

This method is designed to estimate the LD50 using a minimal number of animals.

Apparatus and Materials:

-

Appropriate animal model (typically rats or mice)

-

Oral gavage needles

-

Cages and standard animal housing facilities

-

The test substance (this compound)

Procedure Summary:

-

Limit Test: A single animal is dosed at a limit dose (e.g., 2000 mg/kg). If the animal survives, four more animals are dosed sequentially. If three or more animals survive, the LD50 is determined to be greater than the limit dose, and no further testing is needed.[15]

-

Main Test: If the animal in the limit test dies, or if toxicity is expected, the main test is performed.

-

A single animal is dosed. The outcome (survival or death) determines the dose for the next animal.

-

If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. The dose progression factor is typically constant.

-

Dosing continues one animal at a time until a stopping criterion is met (e.g., a certain number of reversals in outcome have occurred).

-

The LD50 is then calculated from the pattern of outcomes using a maximum likelihood method.[16] Throughout the study, animals are observed for signs of toxicity, and body weights are recorded.[17]

Water Solubility Determination

For a miscible liquid like this compound, this is a qualitative assessment.

Apparatus:

-

Test tubes

-

Pipettes or droppers

Procedure:

-

Place a small amount (e.g., 1 mL) of the solvent (this compound) in a test tube.

-

Add an equal volume of water.

-

Agitate the mixture and observe.

-

If the two liquids form a single, clear phase, they are miscible. If two distinct layers form, they are immiscible. For partially soluble substances, a single phase will be observed up to the solubility limit.[18][19]

Applications of this compound

This compound's properties make it a valuable solvent in a variety of applications:

-

Organic Synthesis: It is widely used as a reaction medium for Grignard reactions, metal hydride reductions, and hydroboration reactions.[3][4][5] Its ability to solvate cations enhances the reactivity of organometallic reagents.[5]

-

Industrial Applications: this compound is used in the formulation of paints, coatings, and adhesives.[14] It also finds use in the electronics industry.[20]

-

Electrolytes: It serves as a component of electrolytes in lithium-ion batteries.[14]

-

Extraction and Purification: Its solvent properties are utilized in extraction and purification processes in the chemical and pharmaceutical industries.[14]

Safety and Handling

This compound is a flammable liquid and can form explosive peroxides.[8] It is also classified as a reproductive toxicant.[1] Therefore, appropriate safety precautions must be taken when handling this solvent. Always work in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses), and avoid sources of ignition.[18][21] Store in a tightly closed container away from light and heat.[21]

Visualizations

This compound-Mediated Grignard Reaction Workflow

References

- 1. scimed.co.uk [scimed.co.uk]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. westlab.com [westlab.com]

- 4. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. ASTM D92 - Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester - Savant Labs [savantlab.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. precisionlubrication.com [precisionlubrication.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. enamine.net [enamine.net]

- 17. fda.gov [fda.gov]

- 18. chem.ws [chem.ws]

- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 20. gazi.edu.tr [gazi.edu.tr]

- 21. mt.com [mt.com]

Preparation of Anhydrous Diglyme: A Technical Guide

Abstract

Diglyme (bis(2-methoxyethyl) ether) is a high-boiling point, aprotic polar solvent with wide applications in organic synthesis, particularly in reactions involving organometallic reagents and metal hydrides.[1][2] Its ability to chelate cations and its stability under basic conditions make it an invaluable reaction medium.[3] However, for many sensitive applications, the presence of water and peroxides can be detrimental, necessitating the use of anhydrous, peroxide-free this compound. This guide provides a comprehensive overview of the synthesis and, more critically, the purification of commercially available this compound to an anhydrous state. Detailed experimental protocols for peroxide removal, drying, and distillation are presented, along with methods for assessing purity.

Introduction

Diethylene glycol dimethyl ether, commonly known as this compound, is a versatile solvent in chemical research and development.[2] Its industrial synthesis is typically achieved through the acid-catalyzed reaction of methanol (B129727) and ethylene (B1197577) oxide or from diethylene glycol and dimethyl sulfate (B86663).[4][5] For laboratory use, commercially available this compound often requires further purification to remove impurities, primarily water and potentially explosive peroxides that can form upon storage and exposure to air and light.[6] This document outlines the necessary procedures to prepare high-purity, anhydrous this compound suitable for moisture-sensitive and peroxide-intolerant chemical reactions.

Health and Safety Precautions

This compound is classified as a reproductive toxin and is a substance of very high concern.[3] It is also combustible and can form explosive peroxides.[4][7] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[8] All manipulations should be carried out in a well-ventilated fume hood.[8] Special care must be taken when handling peroxide-forming chemicals and reactive drying agents like sodium metal and metal hydrides.

Synthesis of this compound

While this compound is readily available commercially, a laboratory-scale synthesis can be performed. One common method involves the Williamson ether synthesis, starting from diethylene glycol.[9]

Synthesis from Diethylene Glycol and a Methylating Agent

A two-step process can be employed where diethylene glycol is first chlorinated and then reacted with sodium methoxide (B1231860).[8]

Step 1: Preparation of bis(2-chloroethyl) ether In a well-ventilated fume hood, 53g (0.5 mol) of diethylene glycol is placed in a 500 mL four-necked flask and cooled to 0-2°C.[8] While stirring, 80 mL (129g, 1.1 mol) of thionyl chloride is added dropwise, maintaining the temperature below 20°C.[8] The reaction mixture is then stirred at room temperature for 3 hours and left to stand overnight.[8] Pyridine is slowly added, and the mixture is refluxed for 3 hours.[8] After cooling, the reaction mixture is poured into cold water and extracted with chloroform.[8] The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed.[8] The product is then purified by vacuum distillation.[8]

Step 2: Preparation of this compound Sodium methoxide is prepared by slowly adding 25g (1.09 mol) of sodium metal to 320 mL (256g, 8 mol) of methanol in a 500 mL round-bottom flask equipped with a reflux condenser.[8] To this solution, 69g (0.48 mol) of bis(2-chloroethyl) ether is added dropwise, and the mixture is refluxed for 40 hours.[8] After the reaction, the solid byproduct (NaCl) is filtered off, and the excess methanol is removed by distillation.[8] The crude this compound is then purified by fractional distillation under reduced pressure.[8]

Purification and Drying of Commercial this compound

For most laboratory applications, purifying commercially available this compound is the more common and practical approach. The primary goals of purification are the removal of peroxides and water.

Peroxide Detection and Removal

Peroxides are hazardous impurities that can form in ethers like this compound upon storage.[4][6] It is crucial to test for and remove peroxides before any distillation or heating.[6]

Peroxide Test Protocol:

-

To 1 mL of the this compound in a test tube, add 1 mL of glacial acetic acid.[6]

-

Add a small amount (about 0.1 g) of sodium iodide or potassium iodide crystals and shake.[6]

-

A pale yellow to brown color indicates the presence of peroxides.[6][10] For a more sensitive test, add a few drops of a starch solution; a blue-black color confirms the presence of peroxides.[6]

-

Alternatively, commercial peroxide test strips can be used for a quantitative assessment (0-100 ppm range).[11]

Peroxide Removal Methods:

-

Activated Alumina (B75360): Pass the this compound through a column of activated alumina.[10][12] This method is effective for removing peroxides but does not destroy them. The alumina must be decontaminated after use by washing with a dilute acidic solution of ferrous sulfate.[10]

-

Ferrous Sulfate Wash: Shake the this compound with a concentrated solution of ferrous sulfate (prepared from 60g of FeSO₄ in 100 mL of water with 6 mL of concentrated sulfuric acid).[10] This process reduces the peroxides. The this compound should then be separated from the aqueous layer and dried.

Drying of this compound

After peroxide removal, the this compound must be thoroughly dried to achieve an anhydrous state. Several drying agents can be employed.

Table 1: Comparison of Drying Agents for Ethereal Solvents *

| Drying Agent | Typical Conditions | Final Water Content (ppm) | Notes |

| 3Å Molecular Sieves | Static, 20% m/v, 48h | < 10 | Effective for achieving very low water content.[2] |

| Calcium Hydride (CaH₂) | Reflux, then distill | ~13 (for DCM) | A common and effective drying agent.[2] |

| Sodium/Benzophenone (B1666685) | Reflux until blue, then distill | < 20 (for THF) | The deep blue color of the benzophenone ketyl radical indicates anhydrous and oxygen-free conditions.[13] |

| Lithium Aluminum Hydride (LiAlH₄) | Reflux, then distill | Low (qualitative) | Very effective but also very reactive; handle with extreme caution.[4] |

| Sodium Hydroxide (B78521) (NaOH) pellets | Pre-drying | - | Often used for initial water removal before a more rigorous drying agent.[4] |

Experimental Protocol for Anhydrous this compound Preparation

This protocol details the purification of 1 L of commercial-grade this compound.

Materials:

-

1 L commercial-grade this compound

-

Activated alumina or Ferrous sulfate solution

-

Calcium hydride (CaH₂) or Sodium metal and benzophenone

-

Distillation apparatus with a vacuum source

-

Schlenk flask for storage

-

Nitrogen or Argon gas supply

Workflow Diagram:

Caption: Workflow for the purification of anhydrous this compound.

Procedure:

-

Peroxide Test: Test a small aliquot of the commercial this compound for the presence of peroxides as described in section 4.1.

-

Peroxide Removal (if necessary): If peroxides are detected, treat the bulk this compound by passing it through a column of activated alumina or by washing with a ferrous sulfate solution.

-

Pre-drying (Optional): For this compound with a high water content, it can be pre-dried by stirring over anhydrous sodium sulfate or potassium hydroxide pellets overnight, followed by decantation.

-

Final Drying and Distillation:

-

Method A: Using Calcium Hydride:

-

Place the pre-dried this compound in a round-bottom flask equipped with a magnetic stir bar.

-

Add calcium hydride (approximately 10 g/L) to the flask.

-

Attach a reflux condenser and reflux the mixture for at least 4 hours under an inert atmosphere (N₂ or Ar).[14]

-

After refluxing, set up the apparatus for vacuum distillation.[14] The boiling point of this compound is 162°C at atmospheric pressure, but under reduced pressure (e.g., ~20 mmHg), it will distill at a lower temperature (~60-70°C).[14][15]

-

Collect the distilled this compound in a flame-dried Schlenk flask under an inert atmosphere.

-

-

Method B: Using Sodium/Benzophenone Still:

-

Set up a distillation apparatus with a reflux condenser and a collection flask under an inert atmosphere.

-

Place the pre-dried this compound in the distillation flask.

-

Add a small amount of benzophenone (a few crystals) and sodium metal (cut into small pieces) to the this compound.

-

Heat the mixture to reflux. A deep blue or purple color should develop, indicating the formation of the benzophenone ketyl radical and anhydrous conditions.[3][13] If the color fades, it indicates the presence of water or oxygen, and more sodium should be added.

-

Once a persistent blue color is obtained, distill the this compound directly from the still as needed.

-

-

Analysis of Water Content

The water content of the purified this compound should be determined to ensure it meets the requirements for anhydrous applications. Karl Fischer titration is the standard method for accurately determining low levels of water in organic solvents.

Karl Fischer Titration Workflow:

Caption: Workflow for Karl Fischer titration.

A coulometric Karl Fischer titrator is suitable for determining water content in the ppm range. The procedure involves injecting a known volume or weight of the anhydrous this compound into the titration cell containing the Karl Fischer reagent. The instrument then automatically titrates the water and provides a direct reading of the water content.

Storage of Anhydrous this compound

Anhydrous this compound is hygroscopic and will readily absorb moisture from the atmosphere. It should be stored in a tightly sealed Schlenk flask or a bottle with a septum under an inert atmosphere (nitrogen or argon).[14] For long-term storage, the addition of activated 3Å molecular sieves can help maintain dryness.[14] It is advisable to store the solvent in smaller, single-use quantities to minimize repeated exposure to the atmosphere.

Conclusion

The preparation of anhydrous this compound is a critical procedure for its successful use in a variety of sensitive chemical reactions. By following the detailed protocols for peroxide testing and removal, followed by rigorous drying and distillation, researchers can obtain high-purity this compound with very low water content. Proper handling and storage are essential to maintain the anhydrous nature of the solvent. The methods outlined in this guide provide a reliable pathway to achieving the solvent quality required for demanding research and development applications.

References

- 1. ehs.wisc.edu [ehs.wisc.edu]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. research.cbc.osu.edu [research.cbc.osu.edu]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]

- 8. Page loading... [guidechem.com]

- 9. Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 11. www1.wellesley.edu [www1.wellesley.edu]

- 12. researchgate.net [researchgate.net]

- 13. Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of Diglyme

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglyme, or bis(2-methoxyethyl) ether, is a versatile, aprotic polar solvent with a high boiling point and excellent thermal stability. Its unique solvating properties, particularly its ability to chelate cations, make it an invaluable solvent in a wide array of chemical reactions, including organometallic synthesis, polymerization reactions, and as an electrolyte in lithium-ion batteries. This guide provides a detailed overview of the boiling and melting points of this compound, the standardized experimental protocols for their determination, and the underlying molecular principles governing these phase transitions.

Physicochemical Data of this compound

The melting and boiling points are critical physical constants that define the liquid range of a solvent and are indicative of its purity. The following table summarizes the key physical properties of this compound.

| Property | Value |

| Boiling Point | 162 °C[1][2][3][4][5][6][7] |

| Melting Point | -64 °C[1][4][5][6] to -68 °C[2] |

| Molecular Formula | C₆H₁₄O₃ |

| Molar Mass | 134.17 g/mol [5] |

| Density | Approximately 0.94 g/mL at 20 °C[4] |

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical substances. The following are detailed methodologies for these measurements.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For pure crystalline solids, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.

Methodology: Capillary Method

-

Sample Preparation: The this compound sample must be completely frozen and preferably in a powdered or crystalline form. A small amount of the frozen solid is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[7]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, adjacent to a calibrated thermometer.[1] The apparatus provides controlled heating of the sample.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[1]

-

Data Recording: Two temperatures are recorded: the temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted into a clear liquid. This range is reported as the melting point.[1][7]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Distillation Method

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask containing the this compound sample and a few boiling chips or a magnetic stir bar to ensure smooth boiling. A condenser is attached to the flask, and a thermometer is positioned so that the top of the bulb is level with the side arm of the distilling flask.[8]

-

Heating: The distilling flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, at which the liquid and vapor are in equilibrium, is the boiling point of the substance.[3][8] It is crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

Methodology: Micro Boiling Point (Thiele Tube Method)

-

Sample Preparation: A small amount of this compound (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the liquid.[8]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[8]

-

Heating and Observation: The Thiele tube is heated gently. A stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.

-

Data Recording: The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid.[5][8]

Factors Influencing Phase Transitions

The melting and boiling points of a molecular substance like this compound are governed by the strength of its intermolecular forces (IMFs), which are the attractive forces between molecules.[2][5] The energy required to overcome these forces dictates the temperatures at which phase changes occur.[7][8] The primary factors are:

-

Intermolecular Forces (IMFs): These are the primary determinants of melting and boiling points. The stronger the IMFs, the more energy is required to separate the molecules, resulting in higher melting and boiling points.[2][5][6][7][8] The main types of IMFs, in order of increasing strength, are London dispersion forces, dipole-dipole interactions, and hydrogen bonding.[2]

-

Molecular Weight and Size: Larger molecules with greater surface area exhibit stronger London dispersion forces, which generally leads to higher boiling points.[1][3]

-

Molecular Shape: The shape of a molecule affects how closely it can pack in a crystal lattice (for melting point) and the surface area available for intermolecular contact (for boiling point).[1][3]

Caption: Factors influencing the boiling and melting points of a molecular substance.

References

- 1. Supplemental Topics [www2.chemistry.msu.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 4. quora.com [quora.com]

- 5. What Are The Factors That Affect Melting And Boiling Point? Unlock The Science Of Phase Transitions - Kintek Solution [kindle-tech.com]

- 6. Influence of Intermolecular Forces | ChemTalk . [chemistrytalk.org]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Diglyme's Miscibility Profile: A Comprehensive Technical Guide for Researchers

An in-depth examination of the solvent properties of Diethylene Glycol Dimethyl Ether (Diglyme), focusing on its miscibility with water and a range of organic solvents. This guide is intended for researchers, scientists, and professionals in drug development who utilize solvents in their daily work.

This compound, or bis(2-methoxyethyl) ether, is a polar aprotic solvent with a high boiling point, making it a valuable medium for a variety of chemical reactions. Its unique structure, featuring both ether linkages and terminal methyl groups, imparts a versatile solubility profile. This technical guide provides a detailed overview of this compound's miscibility with water and common organic solvents, outlines experimental protocols for miscibility determination, and illustrates its application in key synthetic workflows.

Miscibility of this compound with Water and Organic Solvents

This compound is widely recognized for its miscibility with water and a broad array of organic solvents.[1][2][3][4] This property is attributed to the presence of ether oxygen atoms which can form hydrogen bonds with protic solvents like water and alcohols, as well as its hydrocarbon-like backbone which allows for interaction with nonpolar solvents.

Quantitative Miscibility Data

While often described qualitatively as "miscible," quantitative data on the extent of this compound's solubility in various solvents is crucial for precise experimental design. The following table summarizes the available quantitative and qualitative miscibility data for this compound.

| Solvent Class | Solvent Name | Miscibility | Notes |

| Water | Water (H₂O) | Miscible (100% w/w)[5] | Forms a homogeneous solution in all proportions. |

| Alcohols | Methanol (CH₃OH) | Miscible[4] / Slightly Soluble[6][7] | While generally considered miscible, some sources suggest it may be only slightly soluble. This may depend on the specific grade and water content of the solvents. |

| Ethanol (C₂H₅OH) | Miscible[4] | ||

| Ethers | Diethyl Ether ((C₂H₅)₂O) | Miscible[4] | |

| Tetrahydrofuran (THF) | Miscible | Generally considered miscible due to structural similarities. | |

| Hydrocarbons | Hydrocarbon Solvents | Miscible[4][8] | This includes both aliphatic and aromatic hydrocarbons. |

| Ketones | Acetone ((CH₃)₂CO) | Miscible[9] | |

| Esters | Ethyl Acetate (CH₃COOC₂H₅) | Slightly Soluble[6][7] | |

| Halogenated | Chloroform (CHCl₃) | Sparingly Soluble[6][7] |

Experimental Protocols for Determining Miscibility

The determination of miscibility between two liquids is a fundamental laboratory practice. Below are detailed protocols for three common methods.

Visual Miscibility Determination

This is the simplest and most direct method for assessing miscibility.

Principle: Two liquids are mixed in various proportions and observed for the formation of a single homogeneous phase or distinct layers.

Apparatus:

-

Test tubes or vials with stoppers

-

Graduated cylinders or pipettes for measuring volumes

-

Vortex mixer or shaker (optional)

Procedure:

-

Label a series of test tubes with the desired volume ratios of the two liquids to be tested (e.g., 1:9, 1:1, 9:1).

-

Using a graduated cylinder or pipette, add the specified volumes of the first liquid to the corresponding test tubes.

-

Add the specified volumes of the second liquid to each test tube.

-

Stopper the test tubes and invert them several times or use a vortex mixer to ensure thorough mixing.

-

Allow the mixtures to stand undisturbed and observe.

-

Interpretation of Results:

-

Miscible: A single, clear, homogeneous liquid phase is observed.

-

Immiscible: Two distinct layers are formed. The liquid with the lower density will form the upper layer.

-

Partially Miscible: A single phase is observed at some ratios, while two phases are present at others. The range of miscibility can be determined by testing a larger number of ratios.

-

Miscibility Determination by Titration